2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid
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Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aluminium chloride mediated intramolecular cyclizations of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzothiazepine: Similar in structure but contains a sulfur atom instead of oxygen.
2,3,4,5-Tetrahydro-1,4-benzodiazepine: Contains an additional nitrogen atom in the ring structure.
3-Hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepine: A hydroxylated derivative with different chemical properties.
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid is unique due to its specific ring structure that includes both nitrogen and oxygen atoms. This gives it distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid |
InChI |
InChI=1S/C11H11NO5/c13-10(14)6-1-2-8-7(5-6)9(11(15)16)12-3-4-17-8/h1-2,5,9,12H,3-4H2,(H,13,14)(H,15,16) |
InChI Key |
KJYXIGHNJORQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)O)C(N1)C(=O)O |
Origin of Product |
United States |
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